Bromohydroquinone

Overview

Description

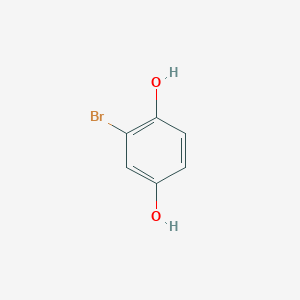

Bromohydroquinone is an organic compound with the molecular formula C6H5BrO2 . It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromohydroquinone can be synthesized through several methods. One common method involves the bromination of hydroquinone. This reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroquinone with bromine in a suitable solvent. The reaction is carried out under controlled conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form bromobenzoquinone. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Bromobenzoquinone.

Reduction: Hydroquinone.

Substitution: Various substituted hydroquinones depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

Bromohydroquinone is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential antitumor activities. For instance, a series of analogues derived from this compound have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including MDA-MB-231 (breast cancer) and U87-MG (glioblastoma) . These studies revealed that modifications to the this compound structure could significantly enhance its biological activity.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromohydroquinone | MDA-MB-231 | X |

| Toluquinol | U87-MG | Y |

| Other Derivatives | Various | Z |

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50% compared to control.

Organic Synthesis and Polymer Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the production of conjugated polymers. It has been employed in the synthesis of π-conjugated polymers that incorporate alkyl carbazole and dialkoxyphenylene units . These polymers are significant in materials science, especially for applications in organic electronics and photonics.

Mechanistic Studies and Toxicology

Research involving this compound has also focused on its metabolic pathways and toxicological effects. Studies have shown that the renal necrosis observed after administration of this compound is likely due to its metabolic conversion to reactive intermediates, which can cause cellular damage . Understanding these mechanisms is crucial for assessing the safety and environmental impact of this compound in industrial applications.

Environmental Applications

In environmental chemistry, this compound has been studied for its role in bioremediation processes. Its ability to undergo redox reactions makes it a candidate for degrading pollutants in contaminated environments. Research has indicated that certain microbial strains can utilize this compound as a carbon source, thereby contributing to the detoxification of contaminated sites.

Analytical Applications

This compound is also used in analytical chemistry as a reagent for detecting various substances. Its reactivity allows it to form stable complexes with metal ions, making it useful in spectrophotometric analyses . This application is particularly relevant in environmental monitoring and quality control processes.

Case Study 1: Antitumor Activity Evaluation

A study synthesized several derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that specific modifications significantly increased the compounds' potency against tumor cells, highlighting this compound's potential as a lead compound for drug development .

Case Study 2: Polymer Synthesis

Researchers utilized this compound to create novel π-conjugated polymers with enhanced electronic properties. The resulting materials demonstrated promising applications in organic light-emitting diodes (OLEDs) and solar cells, showcasing the compound's versatility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of bromohydroquinone involves its interaction with cellular components. It can inhibit mitochondrial respiration by blocking adenine nucleotide translocation, leading to reduced ATP production and cell death. This mechanism is of particular interest in studies related to cellular metabolism and toxicity.

Comparison with Similar Compounds

Hydroquinone: The parent compound of bromohydroquinone, lacking the bromine atom.

Chlorohydroquinone: A similar compound where the bromine atom is replaced by chlorine.

Dithis compound: A compound with two bromine atoms on the benzene ring.

Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific chemical syntheses and industrial applications.

Biological Activity

Bromohydroquinone (C6H5BrO2), a halogenated derivative of hydroquinone, has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing on recent research findings and case studies.

This compound is characterized by the presence of a bromine atom attached to one of the hydroxyl-substituted benzene rings. Its structure can be described as follows:

- Molecular Formula : C6H5BrO2

- Molecular Weight : 189.01 g/mol

- CAS Number : 68502

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Research indicates that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : It acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Enzyme Modulation : The compound influences several enzymatic pathways, particularly those involving cytochrome P450 enzymes.

Antitumor Activity

A study evaluated the antitumor properties of this compound derivatives on human cancer cell lines. The results showed that this compound demonstrated notable cytotoxicity with varying degrees across different cell types. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15.2 |

| HL-60 (Leukemia) | 12.8 |

| U87-MG (Glioblastoma) | 18.5 |

| HT-1080 (Fibrosarcoma) | 17.0 |

| HT-29 (Colorectal Cancer) | 14.3 |

Table 1: IC50 values for this compound against various cancer cell lines .

The study highlighted that structural modifications to this compound could enhance its cytotoxic effects, indicating a structure-activity relationship that warrants further investigation.

The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. This process is mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. Additionally, this compound may inhibit tumor angiogenesis, thereby restricting tumor growth and metastasis .

Antioxidant Properties

This compound's antioxidant capabilities stem from its ability to donate electrons, neutralizing free radicals and preventing cellular damage. This property is particularly beneficial in protecting normal cells from oxidative stress induced by environmental toxins or during inflammatory responses .

Enzyme Modulation

Research has shown that this compound can modulate cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. Enhanced activity of these enzymes can lead to increased metabolism of xenobiotics, potentially influencing drug efficacy and toxicity .

Case Studies

- Study on Antitumor Effects : A case study involving the treatment of human glioblastoma cells with this compound revealed significant reductions in cell viability after 72 hours of exposure. The study noted that the compound's effectiveness was dose-dependent, with higher concentrations yielding greater cytotoxicity .

- Oxidative Stress Research : In another investigation, researchers assessed the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bromohydroquinone (BrHQ) in laboratory settings?

BrHQ is commonly synthesized via the Sonogashira cross-coupling reaction , which links π-conjugated polymers with alkylcarbazole/dialkoxybenzene and violanthrone units. Key steps include optimizing reaction temperature (typically 60–80°C), catalyst selection (e.g., Pd(PPh₃)₄), and purification via column chromatography. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How should BrHQ be characterized to confirm its chemical identity and purity?

- Analytical methods :

- NMR spectroscopy : Confirm bromine substitution patterns and hydroxyl group positions.

- HPLC : Assess purity (>97% recommended for biological studies).

- Melting point analysis : BrHQ melts at 104–110°C (with decomposition).

New compounds require full spectral data and elemental analysis, while known compounds should reference prior literature .

Q. What safety protocols are critical when handling BrHQ in laboratory experiments?

BrHQ is classified as STOT SE 3 (respiratory toxicity) and requires:

- PPE : N95 respirators, nitrile gloves, and chemical-resistant goggles.

- Storage : Inflammable solid (storage code 11), kept in airtight containers at 4°C.

- Waste disposal : Absorb spills with inert materials (e.g., vermiculite) and incinerate .

Advanced Research Questions

Q. How can researchers design experiments to investigate BrHQ-induced renal tubular toxicity?

- In vitro models : Use proximal tubular epithelial cells (e.g., HK-2 cells) exposed to BrHQ (1–50 µM) to monitor apoptosis via caspase-3 activation and ROS generation.

- In vivo models : Administer BrHQ (10–20 mg/kg) to rodents, followed by histopathological analysis of kidney tissues and urinary biomarkers (e.g., KIM-1).

- Contradictions : Discrepancies in dose-response outcomes may arise from interspecies metabolic differences; validate using human renal organoids .

Q. What methodologies resolve contradictions in BrHQ’s cytotoxicity mechanisms across studies?

- Systematic review : Meta-analyze data from studies like Monks et al. (bioactivation in liver microsomes) and Yang et al. (protease-mediated cell death).

- Comparative assays : Test BrHQ’s reactivity with glutathione (GSH) in varying redox environments (e.g., hypoxia vs. normoxia) to explain conflicting results about GSH conjugation’s protective vs. toxic roles .

Q. How do BrHQ’s interactions with cytochrome P450 enzymes influence its toxicokinetics?

- Microsomal incubations : Incubate BrHQ with rat/human liver microsomes + NADPH to identify metabolites via LC-MS.

- Kinetic parameters : Calculate Vmax and Km for bioactivation pathways.

- Species-specific differences : Humanized mouse models can clarify metabolic disparities impacting toxicity predictions .

Q. What challenges arise when extrapolating BrHQ’s in vitro toxicity data to in vivo systems?

- Bioavailability : BrHQ’s poor solubility may underestimate in vivo exposure. Use surfactants (e.g., Cremophor EL) in animal dosing.

- Tissue distribution : Track BrHQ and metabolites via radiolabeling (¹⁴C) in pharmacokinetic studies.

- Metabolic detoxification : Compare hepatic and renal clearance rates to identify detoxification bottlenecks .

Q. Methodological Considerations

Q. Which analytical techniques are optimal for quantifying BrHQ in biological matrices?

- LC-MS/MS : Offers high sensitivity (LOQ: 0.1 ng/mL) for plasma and urine samples.

- Fluorescence detection : Utilize BrHQ’s intrinsic fluorescence (λex/λem: 290/340 nm) in cell lysates.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (85–115%) .

Q. How can researchers mitigate oxidative interference in BrHQ toxicity assays?

- Antioxidant controls : Include N-acetylcysteine (NAC) or TEMPOL in cell cultures to isolate ROS-specific effects.

- Redox probes : Use DCFDA or MitoSOX to quantify intracellular and mitochondrial ROS generation.

- Chelators : Add EDTA to media to prevent metal-catalyzed BrHQ oxidation .

Q. Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing BrHQ’s dose-response relationships?

Properties

IUPAC Name |

2-bromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFDOIWRJDGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060397 | |

| Record name | 1,4-Benzenediol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [Acros Organics MSDS] | |

| Record name | 2-Bromohydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-69-7 | |

| Record name | 2-Bromo-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33BAR0J2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.